

# Preclinical Toxicology of Cefmatilen Hydrochloride Hydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Cefmatilen |
| Cat. No.:      | B1668855   |

[Get Quote](#)

An In-depth Examination of the Non-clinical Safety Profile of a Novel Oral Cephalosporin

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on **Cefmatilen** hydrochloride hydrate, an oral cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of findings from single-dose, repeated-dose, and reproductive toxicity studies. This document synthesizes key data into structured tables, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and toxicological mechanisms.

## Executive Summary

**Cefmatilen** hydrochloride hydrate has undergone a series of preclinical toxicology evaluations in both rodent (rat) and non-rodent (dog) species. The primary toxicological findings are related to its antibiotic activity and its interaction with dietary iron. Key observations include gastrointestinal disturbances, such as soft or reddish-brown feces, and at higher doses in dogs, cystitis. No mortality was observed in single-dose toxicity studies up to 2000 mg/kg in rats and 1000 mg/kg in dogs. Repeated-dose studies established No-Observed-Adverse-Effect-Levels (NOAEs) for various durations. A notable finding in rats was the development of enterocolitis during the withdrawal period of a 6-month study, which was attributed to the overgrowth of *Clostridium difficile*.

## Single-Dose Toxicity

Single-dose toxicity studies were conducted in both rats and dogs to determine the acute toxic potential of **Cefmatilen** hydrochloride hydrate.

## Rat Studies

A single oral dose of 2000 mg/kg in rats did not result in any mortalities. The primary clinical signs observed were diarrhea and soft feces, which are common findings for orally administered antibiotics due to alterations in the intestinal flora. Reddish-brown feces were also noted, a phenomenon attributed to the chelation of the drug or its metabolites with ferric ions ( $Fe^{3+}$ ) present in the diet. Pathological examination revealed no significant drug-related changes. The oral lethal dose in rats was consequently estimated to be greater than 2000 mg/kg.<sup>[1]</sup>

In an intravenous study using the sodium salt of **Cefmatilen** (S-1090-Na) at a dose of 2000 mg/kg, no deaths occurred. Transient clinical signs such as hypoactivity, abnormal gait, and hypopnea were observed immediately after administration but resolved within four hours. Pathological findings included slight cecal enlargement and renal tubular changes. The intravenous lethal dose was also estimated to be above 2000 mg/kg.<sup>[1]</sup>

## Dog Studies

In beagle dogs, single oral doses of 500 mg/kg and 1000 mg/kg did not lead to any deaths. Clinical observations included vomiting, diarrhea, or mucous feces on the day of dosing. Similar to rats, reddish-brown feces were observed. Increases in plasma urea nitrogen and iron were noted the day after dosing. The oral lethal dose in dogs was determined to be more than 1000 mg/kg.<sup>[2]</sup>

Table 1: Summary of Single-Dose Toxicity Studies

| Species | Route of Administration      | Dose Level(s)      | Key Findings                                                                                                    | Estimated Lethal Dose       |
|---------|------------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------|
| Rat     | Oral                         | 2000 mg/kg         | No deaths, diarrhea, soft feces, reddish-brown feces. No significant pathological changes.                      | > 2000 mg/kg <sup>[1]</sup> |
| Rat     | Intravenous (as sodium salt) | 2000 mg/kg         | No deaths, transient hypoactivity, abnormal gait, hypopnea. Slight cecal enlargement and renal tubular changes. | > 2000 mg/kg <sup>[1]</sup> |
| Dog     | Oral                         | 500 and 1000 mg/kg | No deaths, vomiting, diarrhea, mucous feces, reddish-brown feces. Increased plasma urea nitrogen and iron.      | > 1000 mg/kg <sup>[2]</sup> |

## Repeated-Dose Toxicity

Repeated-dose toxicity studies of varying durations were performed in rats and dogs to characterize the toxicological profile of **Cefmatilen** hydrochloride hydrate upon prolonged exposure.

## Rat Studies

**One- and Three-Month Studies:** In a one-month study, rats received oral doses of 80, 200, 500, and 1250 mg/kg/day. A three-month study utilized doses of 100, 300, and 1000 mg/kg/day. No deaths occurred in either study. Consistent findings across both studies at most dose levels included soft feces, abdominal distention, increased food and water consumption, and cecal enlargement. Reddish-brown feces were observed at doses of 300 mg/kg/day and higher. A decrease in blood neutrophils was also a common finding. In the three-month study, the highest dose group (1000 mg/kg/day) exhibited elevated liver drug-metabolizing enzyme activities in males. Most of these changes were reversible upon drug withdrawal. The NOAEL was determined to be 1250 mg/kg/day for the one-month study and 1000 mg/kg/day for the three-month study.[3]

**Six-Month Study:** A six-month study in rats at doses of 100, 300, and 1000 mg/kg/day revealed similar gastrointestinal effects as seen in the shorter studies. A significant finding in this study was the occurrence of enterocolitis during the drug withdrawal period in the 300 and 1000 mg/kg/day groups, leading to one death and one moribund sacrifice in the high-dose group. A supplemental study demonstrated that this was associated with a decrease in normal intestinal flora and a subsequent overgrowth of *Clostridium difficile* and its D-1 toxin. These effects were also observed with a comparator cephalosporin, cefdinir. The NOAEL for this study was established at 100 mg/kg/day, a dose at which no enteritis was induced.[4]

## Dog Studies

**One- and Three-Month Studies:** Beagle dogs were administered doses of 25, 100, and 400 mg/kg/day for one and three months. No mortalities were reported. Reddish-brown feces were observed in all treated groups. In the three-month study, the 400 mg/kg/day group showed signs of cystitis, including positive occult blood and erythrocytes in the urine, and histopathological findings of inflammation in the urinary bladder. This was considered to be due to chronic stimulation by metabolites of **Cefmatilen** in the urine and was reversible. The NOAEL was 400 mg/kg/day for the one-month study and 100 mg/kg/day for the three-month study.[5]

**Six-Month Study:** In a six-month study with doses of 40, 100, and 250 mg/kg/day, no toxicologically significant changes were observed in the general condition of the dogs. Reddish-brown feces were again a consistent finding. A tendency for increased plasma iron was noted in the highest dose group but was not associated with anemia or hepatic injury. The NOAEL in this study was determined to be 250 mg/kg/day.[6]

Three-Month Juvenile Dog Study: A study in juvenile beagle dogs at doses of 50, 100, 200, and 400 mg/kg/day for three months also showed evidence of cystitis at the 200 and 400 mg/kg/day doses. The NOAEL in juvenile dogs was established at 100 mg/kg/day.[\[7\]](#)

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Dose Levels (mg/kg/day) | Key Findings                                                                                                           | NOAEL (mg/kg/day) |
|---------|----------|-------------------------|------------------------------------------------------------------------------------------------------------------------|-------------------|
| Rat     | 1 Month  | 80, 200, 500, 1250      | Soft feces, abdominal distention, cecal enlargement, reddish-brown feces ( $\geq 300$ mg/kg), decreased neutrophils.   | 1250[3]           |
| Rat     | 3 Months | 100, 300, 1000          | Similar to 1-month study. Elevated liver enzymes in males at 1000 mg/kg.                                               | 1000[3]           |
| Rat     | 6 Months | 100, 300, 1000          | Similar to shorter studies. Enterocolitis during withdrawal ( $\geq 300$ mg/kg) due to <i>C. difficile</i> overgrowth. | 100[4]            |
| Dog     | 1 Month  | 25, 100, 400            | Reddish-brown feces.                                                                                                   | 400[5]            |
| Dog     | 3 Months | 25, 100, 400            | Reddish-brown feces. Cystitis at 400 mg/kg.                                                                            | 100[5]            |
| Dog     | 6 Months | 40, 100, 250            | Reddish-brown feces. Increased plasma iron at 250 mg/kg                                                                | 250[6]            |

|              |          |                      |                                                                          |
|--------------|----------|----------------------|--------------------------------------------------------------------------|
|              |          |                      | without other<br>adverse effects.                                        |
| Juvenile Dog | 3 Months | 50, 100, 200,<br>400 | Reddish-brown<br>feces. Cystitis at<br>≥200 mg/kg.<br>100 <sup>[7]</sup> |

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats to assess the effects of **Cefmatilen** hydrochloride hydrate on fertility, embryonic and fetal development, and pre- and postnatal development.

- **Fertility and Early Embryonic Development:** Doses of 100, 300, and 1000 mg/kg/day administered to male and female rats before and during early pregnancy did not adversely affect reproductive ability.<sup>[8]</sup> Common findings included loose and/or reddish-brown feces and cecal enlargement in the parent animals. The NOAEL for parental general toxicity was considered to be less than 100 mg/kg/day, while the NOAEL for reproductive toxicity and embryo-fetal development was 1000 mg/kg/day.<sup>[8]</sup>
- **Embryo-Fetal Development:** Pregnant rats were treated with 100, 300, or 1000 mg/kg/day during the period of organogenesis. While maternal toxicity (loose/reddish-brown feces, increased cecum weight) was observed at all doses, there were no adverse effects on the viability, growth, or development of the fetuses. The NOAEL for maternal general toxicity was less than 100 mg/kg/day, and for developmental toxicity, it was 1000 mg/kg/day.<sup>[9]</sup>
- **Pre- and Postnatal Development:** Administration of up to 1000 mg/kg/day to female rats from late pregnancy through lactation resulted in maternal toxicity similar to other studies. An increased cecum weight was observed in the offspring at weaning. However, no abnormalities in viability, physical development, sensory functions, behavior, or reproductive function of the offspring were noted. The NOAEL for developmental and reproductive toxicity in the offspring was 1000 mg/kg/day.<sup>[10]</sup>

## Genotoxicity and Safety Pharmacology

As of the latest available information, specific study reports on the genotoxicity (e.g., Ames test, chromosome aberration assay, micronucleus test) and a complete safety pharmacology core

battery (assessing cardiovascular, respiratory, and central nervous system effects) for **Cefmatilen** hydrochloride hydrate were not publicly available in the searched literature. Standard preclinical development programs for pharmaceuticals typically include these assessments to evaluate mutagenic potential and effects on vital functions.

## Experimental Protocols

While the full, detailed protocols for the cited studies are not publicly available, the following sections outline the general methodologies typically employed in such preclinical toxicology studies.

### Animal Models and Husbandry

- Species: Sprague-Dawley rats and Beagle dogs are commonly used rodent and non-rodent species, respectively, in preclinical toxicology.
- Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
- Diet and Water: Standard laboratory chow and water are provided ad libitum, except during fasting periods for specific procedures.

### Dosing and Administration

- Formulation: For oral administration, **Cefmatilen** hydrochloride hydrate is typically suspended in a suitable vehicle, such as an aqueous solution of methylcellulose.
- Administration: Dosing is performed by oral gavage for rats and oral administration of capsules for dogs, once daily.

### Observations and Examinations

- Clinical Observations: Daily observations for mortality, moribundity, and clinical signs of toxicity are conducted. Detailed physical examinations are performed regularly.
- Body Weight and Food/Water Consumption: Measured at regular intervals throughout the study.

- Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of a standard panel of hematological and biochemical parameters.
- Urinalysis: Urine samples are collected to assess urinary parameters.
- Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.

## Toxicological Mechanisms and Signaling Pathways

### Interaction with Dietary Iron

The consistent observation of reddish-brown feces in both rats and dogs is a result of the formation of a chelated complex between **Cefmatilen** hydrochloride hydrate or its metabolites and ferric ions ( $Fe^{3+}$ ) present in the standard laboratory diet. This is a chemical interaction and is not considered a direct toxic effect on the gastrointestinal tract.



[Click to download full resolution via product page](#)

Mechanism of Reddish-brown Feces Formation.

## Antibiotic-Associated Enterocolitis

The enterocolitis observed in the 6-month rat study during the withdrawal phase is a known risk associated with broad-spectrum antibiotics. The mechanism involves the disruption of the normal gut microbiota, which allows for the overgrowth of pathogenic bacteria like *Clostridium difficile*. This bacterium then produces toxins that cause inflammation of the colon.



[Click to download full resolution via product page](#)

Workflow of **Cefmatilen**-Associated Enterocolitis.

## Conclusion

The preclinical toxicology profile of **Cefmatilen** hydrochloride hydrate demonstrates a safety profile consistent with other oral cephalosporin antibiotics. The primary findings are related to its pharmacological activity, leading to gastrointestinal disturbances, and a specific interaction

with dietary iron. The development of cystitis in dogs at high doses warrants consideration in clinical monitoring. The potential for *C. difficile*-associated enterocolitis, as observed in long-term rat studies, is a known class effect of broad-spectrum antibiotics. The established NOAELs in various studies provide a basis for determining safe starting doses for human clinical trials. Further information on the genotoxic potential and effects on vital organ functions from dedicated safety pharmacology studies would provide a more complete safety assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. database.ich.org [database.ich.org]
- 2. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 3. Irwin Test [vivotecnia.com]
- 4. Anatomic Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. altasciences.com [altasciences.com]
- 10. scitechnol.com [scitechnol.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Cefmatilen Hydrochloride Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668855#preclinical-toxicology-studies-of-cefmatilen-hydrochloride-hydrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)